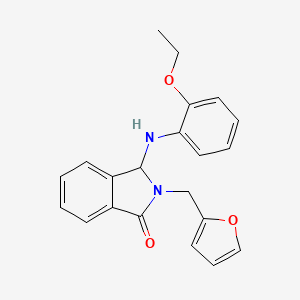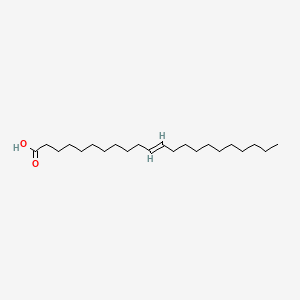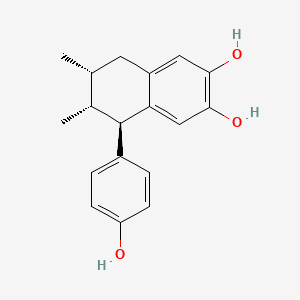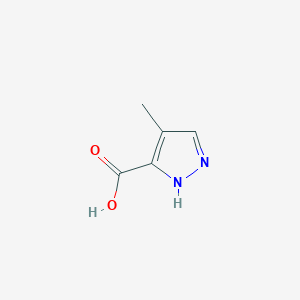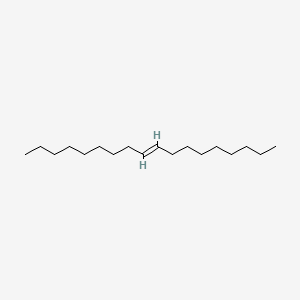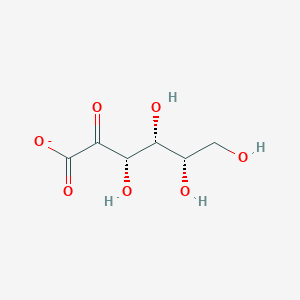
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
準備方法
Synthetic Routes and Reaction Conditions
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate can be synthesized through the reduction of 2,5-diketo-D-gluconic acid using 2,5-diketo-D-gluconic acid reductase A. This enzyme catalyzes the reduction reaction in the presence of NADP+ to produce 2,5-didehydro-D-gluconate, H+, and NADPH .
Industrial Production Methods
In industrial settings, this compound is produced through a fermentative process involving genetically manipulated Erwinia herbicola. This organism converts D-glucose into 2-keto-L-gulonic acid, a key precursor in the production of L-ascorbic acid (vitamin C) .
化学反応の分析
Types of Reactions
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized forms.
Substitution: Specific conditions and reagents can facilitate substitution reactions involving this compound.
Major Products Formed
The major products formed from these reactions include 2,5-didehydro-D-gluconate and other derivatives depending on the specific reaction conditions .
科学的研究の応用
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate has several scientific research applications across various fields:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of (3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate involves its reduction by 2,5-diketo-D-gluconic acid reductase A. This enzyme catalyzes the conversion of 2,5-diketo-D-gluconic acid to 2-keto-L-gulonic acid in the presence of NADP+. The enzyme exhibits high selectivity for the substrate and higher thermal stability .
類似化合物との比較
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate is similar to other sugar acids and derivatives, such as:
L-idonate: An optically active form of idonate with L-configuration.
2-Keto-L-gluconate: Another sugar acid derivative with similar structural properties.
Uniqueness
What sets this compound apart is its role as a key intermediate in the industrial production of L-ascorbic acid, making it highly valuable in the pharmaceutical and food industries .
特性
分子式 |
C6H9O7- |
|---|---|
分子量 |
193.13 g/mol |
IUPAC名 |
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/p-1/t2-,3+,4-/m0/s1 |
InChIキー |
VBUYCZFBVCCYFD-NUNKFHFFSA-M |
SMILES |
C(C(C(C(C(=O)C(=O)[O-])O)O)O)O |
異性体SMILES |
C([C@@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O |
正規SMILES |
C(C(C(C(C(=O)C(=O)[O-])O)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(3,4-dimethoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione](/img/structure/B1240476.png)
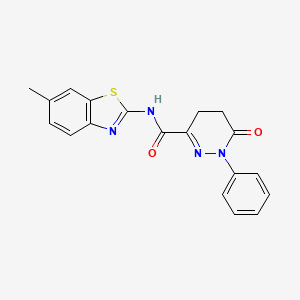
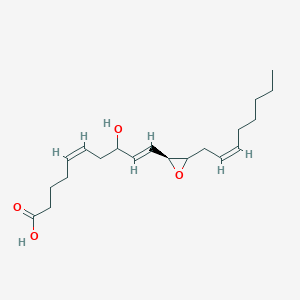
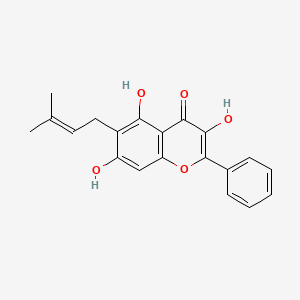
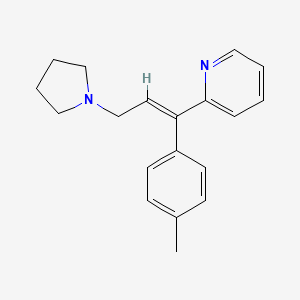

![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1240486.png)
